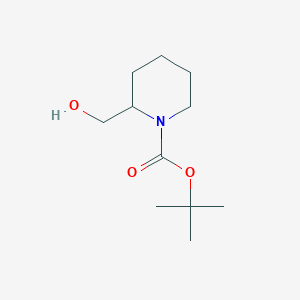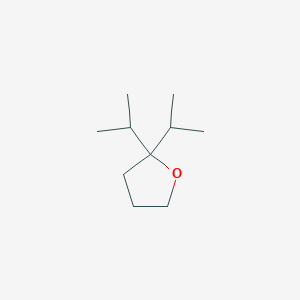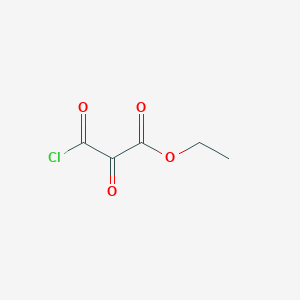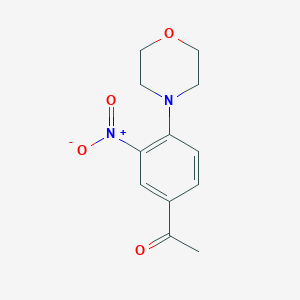![molecular formula C22H17ClF3NO2 B114217 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione CAS No. 144128-99-4](/img/structure/B114217.png)
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione, also known as C-1305, is a synthetic compound that belongs to the acridine family. C-1305 has been extensively studied for its potential as an anticancer agent due to its ability to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Wirkmechanismus
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione inhibits the activity of topoisomerase II by binding to the enzyme and preventing it from binding to DNA. This leads to the accumulation of DNA breaks and ultimately cell death. 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of topoisomerase II, 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has been found to induce DNA damage, activate the p53 tumor suppressor pathway, and inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer. 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has also been found to have anti-angiogenic effects, meaning that it inhibits the formation of new blood vessels, which are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione is that it has been extensively studied and optimized for use in laboratory experiments. The compound is commercially available and has been shown to be effective against a wide range of cancer cell lines. However, one limitation of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione is that it is a synthetic compound and may have limited efficacy in vivo due to issues with bioavailability and toxicity.
Zukünftige Richtungen
There are several future directions for the study of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione. One direction is to optimize the compound for use in vivo by improving its bioavailability and reducing its toxicity. Another direction is to study the potential of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione as a combination therapy with other anticancer agents. Finally, further studies are needed to understand the mechanism of action of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione and to identify biomarkers that can be used to predict response to the compound.
Synthesemethoden
The synthesis of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione involves the reaction of 7-chloro-3,4-dihydroacridin-1(2H)-one with 4-(trifluoromethyl)aniline in the presence of a base and a catalyst. The resulting intermediate is then treated with ethyl chloroformate to produce the final product. The synthesis of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has been optimized to increase yield and purity, and the compound is now commercially available.
Wissenschaftliche Forschungsanwendungen
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has antitumor activity in animal models.
Eigenschaften
CAS-Nummer |
144128-99-4 |
|---|---|
Produktname |
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione |
Molekularformel |
C22H17ClF3NO2 |
Molekulargewicht |
419.8 g/mol |
IUPAC-Name |
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione |
InChI |
InChI=1S/C22H17ClF3NO2/c1-2-27-17-8-7-15(23)11-16(17)21(29)20-18(27)9-13(10-19(20)28)12-3-5-14(6-4-12)22(24,25)26/h3-8,11,13H,2,9-10H2,1H3 |
InChI-Schlüssel |
RTRJVHVJPBNBLY-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=O)CC(C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)C4=C1C=CC(=C4)Cl |
Kanonische SMILES |
CCN1C2=C(C(=O)CC(C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)C4=C1C=CC(=C4)Cl |
Synonyme |
7-Chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1,9(2H,10H )-acridinedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)
![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)
![Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-](/img/structure/B114155.png)



